molecular formula C11H17ClN2O3 B4243870 2-[(3-Nitrophenyl)methylamino]butan-1-ol;hydrochloride

2-[(3-Nitrophenyl)methylamino]butan-1-ol;hydrochloride

Cat. No.: B4243870
M. Wt: 260.72 g/mol
InChI Key: FONNAWIMVFILCL-UHFFFAOYSA-N
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Description

2-[(3-Nitrophenyl)methylamino]butan-1-ol;hydrochloride is an organic compound that features a nitrobenzyl group attached to an amino-butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Nitrophenyl)methylamino]butan-1-ol;hydrochloride typically involves a multi-step process. One common method includes:

    Amination: The conversion of the nitro group to an amino group.

    Alkylation: The attachment of the amino group to a butanol backbone.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitrophenyl)methylamino]butan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts like platinum.

    Reduction: Reagents such as lithium aluminum hydride are often used.

    Substitution: Conditions may involve the use of halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while substitution can produce various substituted benzyl compounds.

Scientific Research Applications

2-[(3-Nitrophenyl)methylamino]butan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism by which 2-[(3-Nitrophenyl)methylamino]butan-1-ol;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can participate in electron transfer reactions, while the amino-butanol backbone can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-nitrobenzyl)amino]-1-propanol hydrochloride
  • 2-[(3-nitrobenzyl)amino]-1-pentanol hydrochloride

Uniqueness

2-[(3-Nitrophenyl)methylamino]butan-1-ol;hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways.

Properties

IUPAC Name

2-[(3-nitrophenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.ClH/c1-2-10(8-14)12-7-9-4-3-5-11(6-9)13(15)16;/h3-6,10,12,14H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONNAWIMVFILCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC(=CC=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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